molecular formula C16H16N2O B3054499 2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine CAS No. 60772-66-9

2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3054499
CAS No.: 60772-66-9
M. Wt: 252.31 g/mol
InChI Key: FHZPDIACQCPQPP-UHFFFAOYSA-N
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Description

2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine (CAS 60772-76-1) is a high-purity chemical compound offered for research purposes. This small molecule features a fused oxazolo[4,5-b]pyridine core structure, a scaffold recognized in medicinal chemistry for its diverse biological activities . The compound is supplied with guaranteed quality and stability, requiring storage sealed in dry conditions at 2-8°C . The oxazolo[4,5-b]pyridine core is a privileged structure in drug discovery. Scientific literature indicates that derivatives of this scaffold have been identified as potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for the treatment of inflammatory disorders . Furthermore, this chemotype has been explored as a basis for developing potent inhibitors of glycogen synthase kinase-3β (GSK-3β). Such inhibitors have shown promise in preclinical models, demonstrating an ability to attenuate inflammation and suppress pro-inflammatory mediators like TNFα, IL-1β, and IL-6 . Beyond these applications, the core structure has also been utilized in the synthesis of compounds evaluated for antibacterial activity against strains like Staphylococcus aureus and as a key component in molecular probes, including β-amyloid imaging agents for positron emission tomography (PET) . This product is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-tert-butylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-16(2,3)12-7-4-6-11(10-12)15-18-14-13(19-15)8-5-9-17-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZPDIACQCPQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628116
Record name 2-(3-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-66-9
Record name 2-(3-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminopyridine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The tert-butyl group significantly increases hydrophobicity (logP) compared to smaller substituents like chloro or methoxy. For instance:

  • 2-(3-Chlorophenyl) derivative : logP ≈ 2.8 (calculated).
  • 2-(3-(tert-Butyl)phenyl) derivative : logP ≈ 4.2 (estimated) .
    Melting points vary with substituent bulk; tert-butyl derivatives (e.g., compound 26 in ) exhibit decomposition at 157°C, while smaller substituents like chloro or methoxy yield solids with higher decomposition points (e.g., 216°C for compound 7 hydrochloride) .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The tert-butyl group may enhance metabolic stability by resisting oxidative degradation compared to methoxy or methyl groups .
  • Toxicity: Acidic anti-inflammatory agents often cause gastrointestinal irritation, but non-acidic oxazolo[4,5-b]pyridines (including tert-butyl derivatives) show reduced gastric toxicity in preclinical models .

Biological Activity

2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound notable for its fused oxazole and pyridine ring structure. With a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes the reaction of 3-tert-butylbenzaldehyde with 2-aminopyridine in the presence of an oxidizing agent, often under controlled temperature conditions using solvents like ethanol or acetonitrile for optimal yields.

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. Studies suggest that derivatives with specific substituents enhance activity significantly. For instance, the presence of halogen atoms in related compounds has been linked to improved binding affinity and antimicrobial efficacy .

2. Anticancer Properties

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation through multiple mechanisms, including the modulation of enzyme activity and receptor interactions. It has been observed to affect pathways such as NF-κB signaling, which is crucial in cancer progression .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been reported to diminish inflammatory responses in various cellular models by inhibiting transcription factors associated with oxidative stress and inflammation .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within biological systems. This includes binding to enzymes or receptors that modulate their activity, leading to therapeutic outcomes. The unique structural configuration with the tert-butyl group may influence its solubility and interaction profiles compared to other similar compounds.

Research Findings

Several studies have investigated the biological activity of this compound:

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition against bacterial strains compared to standard antibiotics
Anti-cancer MechanismsInduced apoptosis in cancer cells via NF-κB pathway modulation
Anti-inflammatory EffectsReduced inflammatory markers in cellular models

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives of oxazolo[4,5-b]pyridines exhibited superior antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating lower MIC values than traditional antibiotics like streptomycin and fluconazole.
  • Cancer Cell Proliferation : A study assessing the effect of this compound on breast cancer cell lines showed a dose-dependent reduction in cell viability, implicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-(tert-butyl)phenyl)oxazolo[4,5-b]pyridine?

  • Methodological Answer : The compound is synthesized via acid-catalyzed, silica-supported one-pot benzoylation using 2-amino-3-hydroxypyridine and substituted benzoyl chlorides. Key steps include:
  • Catalyst : HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions .
  • Workup : Purification via column chromatography (ethyl acetate/hexane gradient) and recrystallization from acetonitrile .
  • Alternative Route : Reaction of 2-amino-3-hydroxypyridine with triethyl orthoformate, yielding oxazolo[4,5-b]pyridine derivatives with ~97% efficiency .
    Note: Substituent position (e.g., 3-tert-butyl) influences reaction regioselectivity, validated via DFT calculations .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : Peaks for aromatic protons (δ 7.1–8.9 ppm) and oxazole/pyridine carbons (δ 150–160 ppm) .
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₆H₁₇N₂O for derivatives) .
  • IR : Stretching vibrations for C=N (1650–1670 cm⁻¹) and C-O (1220–1250 cm⁻¹) .
    Elemental analysis (C, H, N) ensures purity (>98%) .

Q. How is the antibacterial activity of this compound evaluated in vitro?

  • Methodological Answer :
  • Assay : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against E. coli and S. aureus .
  • Key Data : MIC values range from 4–64 µg/mL, depending on substituents. For example:
DerivativeMIC (µg/mL) vs E. coliMIC (µg/mL) vs S. aureus
169a1632
169e816
  • Validation : Molecular docking (e.g., in silico binding to DNA gyrase) supports mechanism .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of oxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., -NO₂ at position 5) enhance antifungal activity (QSAR studies, = 0.85) .
  • 3-tert-Butyl improves lipophilicity (logP ~3.2), enhancing membrane penetration .
  • Ring System : Oxazolo[4,5-b]pyridine outperforms benzoxazole analogs in activity due to improved π-π stacking .

Q. What computational methods are employed to predict the binding interactions of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-311G++(d,p) basis sets analyze nucleophilicity (Nk descriptors) to predict regioselectivity during synthesis .
  • Molecular Docking : AutoDock Vina simulates binding to E. coli DNA gyrase (binding energy: −9.2 kcal/mol) .
  • ADMET Prediction : SwissADME evaluates drug-likeness (e.g., bioavailability score: 0.55) .

Q. How can researchers address contradictions in MIC data across different studies?

  • Methodological Answer : Contradictions arise from:
  • Bacterial Strains : Wild-type vs. resistant strains (e.g., E. coli K12 vs. R2–R4) .
  • Assay Conditions : Variations in inoculum size (10⁵ vs. 10⁶ CFU/mL) or growth media (MHB vs. CAMHB) .
  • Resolution : Normalize data using standard reference antibiotics (e.g., ciprofloxacin) and report MICs as geometric means .

Q. What mechanistic insights have been gained regarding the regioselectivity in its synthesis?

  • Methodological Answer :
  • Regioselectivity : Acid-catalyzed cyclization favors oxazole formation at position 4,5-b due to higher electron density at C-2 of pyridine (local nucleophilicity index: Nk = 0.78) .
  • Solvent Effects : Polar solvents (e.g., methanol) stabilize transition states, reducing byproducts (e.g., <5% imidazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3-(tert-Butyl)phenyl)oxazolo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.